molecular formula C56H87NO16 B12416570 Temsirolimus-d3

Temsirolimus-d3

Cat. No.: B12416570
M. Wt: 1033.3 g/mol
InChI Key: CBPNZQVSJQDFBE-MTGWXSMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Temsirolimus-d3 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is known for its ability to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. This compound is often used in scientific research to study the pharmacokinetics and metabolism of temsirolimus due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Temsirolimus-d3 is synthesized through a series of chemical reactions starting from sirolimus. The synthesis involves the acylation of sirolimus at the C42 hydroxyl group using deuterated acyl donors. One method involves the use of p-nitrophenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate as the acyl donor, catalyzed by immobilized Thermomyces lanuginosus lipase. The reaction is carried out in methyl tert-butyl ether at 50°C for 48 hours, achieving a high conversion rate of 95.4% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of environmentally friendly acyl donors and efficient catalysts is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

Temsirolimus-d3 undergoes various chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

    Reduction: Involves the reduction of ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions at specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated and reduced metabolites, which are often studied for their pharmacological properties.

Scientific Research Applications

Temsirolimus-d3 is widely used in scientific research for various applications:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of temsirolimus and its metabolites.

    Biology: Studied for its effects on cell growth, proliferation, and apoptosis in various cell lines.

    Medicine: Investigated for its potential in treating cancers, particularly renal cell carcinoma and other tumors.

    Industry: Utilized in the development of new mTOR inhibitors and related therapeutic agents.

Mechanism of Action

Temsirolimus-d3, like temsirolimus, inhibits the mTOR pathway by binding to the intracellular protein FKBP-12. The protein-drug complex inhibits mTOR activity, leading to cell cycle arrest in the G1 phase. This inhibition blocks the phosphorylation of downstream targets such as p70S6 kinase and S6 ribosomal protein, reducing the levels of hypoxia-inducible factors and vascular endothelial growth factor .

Comparison with Similar Compounds

Similar Compounds

    Sirolimus: The parent compound of temsirolimus, also an mTOR inhibitor.

    Everolimus: Another derivative of sirolimus with similar mTOR inhibitory properties.

    Ridaforolimus: A structurally related compound with mTOR inhibitory activity.

Uniqueness

Temsirolimus-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. Compared to other mTOR inhibitors, this compound offers distinct advantages in research settings, particularly in mass spectrometry and metabolic studies .

Properties

Molecular Formula

C56H87NO16

Molecular Weight

1033.3 g/mol

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3

InChI Key

CBPNZQVSJQDFBE-MTGWXSMFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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